O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13822524
InChI: InChI=1S/C21H30N2O6/c1-5-27-18(24)17-12-11-16(13-23(17)20(26)29-21(2,3)4)22-19(25)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25)/t16-,17+/m0/s1
SMILES: CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C21H30N2O6
Molecular Weight: 406.5 g/mol

O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC13822524

Molecular Formula: C21H30N2O6

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate -

Specification

Molecular Formula C21H30N2O6
Molecular Weight 406.5 g/mol
IUPAC Name 1-O-tert-butyl 2-O-ethyl (2R,5S)-5-(phenylmethoxycarbonylamino)piperidine-1,2-dicarboxylate
Standard InChI InChI=1S/C21H30N2O6/c1-5-27-18(24)17-12-11-16(13-23(17)20(26)29-21(2,3)4)22-19(25)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25)/t16-,17+/m0/s1
Standard InChI Key QWQSONVZNSKZHZ-DLBZAZTESA-N
Isomeric SMILES CCOC(=O)[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
SMILES CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine core substituted at positions 1, 2, and 5:

  • Position 1: Protected by a tert-butoxycarbonyl (Boc) group.

  • Position 2: An ethyl ester group.

  • Position 5: A benzyloxycarbonyl (Cbz) protected amine .

The stereochemistry at C2 (R) and C5 (S) is critical for its role in asymmetric synthesis. The Smiles notation (CCOC(=O)[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2) and InChIKey (QWQSONVZNSKZHZ-DLBZAZTESA-N) confirm its three-dimensional configuration .

Physicochemical Data

PropertyValue
Molecular FormulaC₂₁H₃₀N₂O₆
Molecular Weight406.47 g/mol
Purity≥97% (HPLC)
Melting PointNot reported (liquid at RT)
SolubilitySoluble in DCM, DMF, THF

Synthesis and Stereochemical Control

Synthetic Pathways

The compound is synthesized via a multistep strategy:

  • Piperidine Core Formation: Cyclization of δ-amino alcohols or reductive amination of keto esters .

  • Protective Group Installation:

    • Boc protection at N1 using di-tert-butyl dicarbonate.

    • Ethyl esterification at C2 via ethyl chloroformate.

    • Cbz group introduction at C5 using benzyl chloroformate .

Neil Lewis’s work on asymmetric reductions using baker’s yeast highlights methods to achieve >93% enantiomeric excess (e.e.) in similar piperidine derivatives, underscoring the importance of biocatalysis in stereochemical control .

Key Challenges

  • Diastereoselectivity: High diastereomeric excess (d.e. >99%) is achieved through substrate engineering and chiral auxiliaries .

  • Deprotection Specificity: Selective removal of tert-butyl esters without affecting Cbz groups requires acidic conditions (e.g., TFA) .

Applications in Drug Discovery

Antiviral Agents

N-Benzyl piperidine derivatives exhibit potent activity against influenza A/H1N1 by targeting hemagglutinin (HA) fusion peptides. Modifications at R1 (benzyl) and R2 (aryl) in analogous structures yield EC₅₀ values as low as 1.9 µM . The compound’s Cbz group serves as a precursor for introducing bioactive substituents .

Neurological Targets

Piperidine scaffolds are pivotal in designing dopamine and serotonin reuptake inhibitors. The tert-butyl and ethyl esters enhance blood-brain barrier permeability, making this compound a candidate for central nervous system (CNS) drug intermediates .

Antibiotic Adjuvants

Patent WO2016198691A1 discloses piperidine-based efflux-pump inhibitors that potentiate antibiotics against resistant strains. The compound’s stereochemistry aligns with structural requirements for binding bacterial transporters .

Research Findings and Case Studies

Case Study: Synthesis of Diazabicyclooctanes

In US8772490B2, the compound is a key intermediate for synthesizing (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid derivatives. Intramolecular urea formation and selective deprotection yield bicyclic structures with β-lactamase inhibitory activity .

Comparative Activity of Analogues

DerivativeR1R2EC₅₀ (µM)
MBX2329 (Parent)BenzylBenzyl9.3
4-Fluorobenzyl analogue4-F-BnBenzyl1.9
Cyclohexyl analogueCyclohexylBenzyl>100

Data adapted from de Castro et al. (2017) .

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